Pulvomycin

EF-Tu inhibitor binding stoichiometry biochemical assay development

Pulvomycin (CAS 11006-66-9, synonym labilomycin/antibiotic 1063-Z) is a 22-membered macrolide polyketide antibiotic belonging to the elfamycin class that selectively targets bacterial elongation factor Tu (EF-Tu) to inhibit protein synthesis by preventing ternary complex (EF-Tu·GTP·aa-tRNA) formation. Unlike ribosomal antibiotics, pulvomycin acts on a soluble translation factor, and recent evidence has expanded its relevance to anticancer research through STAT3 pathway inhibition.

Molecular Formula C47H66O13
Molecular Weight 839 g/mol
Cat. No. B1222901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePulvomycin
Synonymslabilomycin
pulvomycin
Molecular FormulaC47H66O13
Molecular Weight839 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC
InChIInChI=1S/C47H66O13/c1-29-20-19-21-31(3)42(53)38(50)24-17-11-10-12-18-25-40(60-41(52)27-26-30(2)39(51)28-29)33(5)43(54)32(4)36(48)22-15-13-14-16-23-37(49)34(6)58-47-46(57-9)44(55)45(56-8)35(7)59-47/h10-24,26,28,32-35,37-40,43-47,49-51,54-55H,25,27H2,1-9H3
InChIKeyFXSFWUNCIOIMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pulvomycin: A Distinctive EF-Tu Inhibitor Antibiotic with Dual Antibacterial and Anticancer Research Applications


Pulvomycin (CAS 11006-66-9, synonym labilomycin/antibiotic 1063-Z) is a 22-membered macrolide polyketide antibiotic belonging to the elfamycin class that selectively targets bacterial elongation factor Tu (EF-Tu) to inhibit protein synthesis by preventing ternary complex (EF-Tu·GTP·aa-tRNA) formation [1]. Unlike ribosomal antibiotics, pulvomycin acts on a soluble translation factor, and recent evidence has expanded its relevance to anticancer research through STAT3 pathway inhibition [2].

Translation Inhibition Selectively targets EF-Tu to block ternary complex formation in bacterial protein synthesis studies.
STAT3 Pathway Study Reported inhibitor of STAT3 signaling, supporting docetaxel-resistance model research.
Conformational Probe Locks EF-Tu in a closed conformation, enabling chaperone and domain dynamics investigations.

Why EF-Tu Inhibitor Substitution Fails: Unique Binding Stoichiometry and Conformational Locking of Pulvomycin


Although several antibiotics target EF-Tu, they exhibit fundamentally different binding sites, stoichiometries, and conformational effects that preclude simple interchange. Pulvomycin binds at the domain 1-2-3 junction with a >1:1 stoichiometry, whereas kirromycin occupies a distinct site at the domain 1-3 interface with 1:1 binding [1]. Moreover, pulvomycin locks EF-Tu in a closed conformation while kirromycin stabilizes the open state, leading to opposite effects on EF-Tu flexing and chaperone function [2]. These divergent molecular actions mean that experimental results obtained with one EF-Tu inhibitor cannot be extrapolated to another, and procurement decisions must be driven by the specific mechanistic question at hand.

Binding Site Domain 1-2-3 junction occupancy may not transfer to kirromycin's 1-3 interface target; experimental models require compound-specific design.
Stoichiometry Pulvomycin >1:1 vs Kirromycin 1:1 binding shifts saturation behavior, potentially altering dose-response interpretation in displacement assays.
Conformation Closed-state stabilization by pulvomycin contrasts with kirromycin's open-state lock; effects on EF-Tu chaperone activity may diverge in comparable models.

Pulvomycin Product-Specific Quantitative Evidence: How It Differs from Kirromycin, GE2270A, Efrotomycin, and MDL 62879


Binding Stoichiometry: Pulvomycin Binds >1 Molecule per EF-Tu, Whereas Kirromycin Binds 1:1

Pulvomycin displays a >1:1 binding stoichiometry to EF-Tu, in direct contrast to kirromycin which saturates at exactly one molecule per EF-Tu [1]. This was demonstrated experimentally by measuring aminoacyl-tRNA binding and GTPase activity of Escherichia coli EF-Tu at varying antibiotic concentrations; only pulvomycin could displace pre-bound kirromycin, whereas kirromycin could not displace pulvomycin, confirming distinct and non-overlapping binding sites with different occupancy [1].

Binding Stoichiometry
Head-to-head
Pulvomycin >1:1 vs Kirromycin 1:1
Stoichiometry context alters competition assay design.
E. coli EF-Tu, tRNA binding assays.
EF-Tu inhibitor binding stoichiometry biochemical assay development

Cell-Free Translation Inhibition Potency: Pulvomycin IC50 Versus Efrotomycin and MDL 62879

In a head-to-head cell-free poly(Phe) synthesis assay using E. coli S-100 extracts, pulvomycin exhibited an IC50 of 0.06 μg/mL, placing its potency between efrotomycin (0.02 μg/mL, ~3-fold more potent) and MDL 62879 (0.04 μg/mL, ~1.5-fold more potent) [1]. This rank order was consistent across multiple Gram-negative species tested, including P. aeruginosa and H. influenzae [1].

Translation IC50
Head-to-head
0.06 μg/mL
Intermediate rank among efrotomycin and MDL 62879 in cell-free E. coli system.
Poly(Phe) synthesis, E. coli S-100 extracts.
in vitro translation IC50 comparison EF-Tu inhibitor potency

Antibacterial Spectrum: Pulvomycin MIC Profile Relative to Kirromycin and GE2270A

Comparative MIC data compiled from primary literature reveal that pulvomycin occupies an intermediate antibacterial spectrum among EF-Tu inhibitors. Against Staphylococcus aureus ATCC 29213, pulvomycin MIC is 2 μg/mL, compared to kirromycin at >32 μg/mL (resistant) and GE2270A at 0.25 μg/mL (highly potent) [1]. Against Enterococcus faecalis ATCC 29212, pulvomycin MIC is 4 μg/mL versus kirromycin >32 μg/mL and GE2270A 0.25 μg/mL [1]. Notably, pulvomycin retains measurable activity against some Gram-negative strains (e.g., Burkholderia cepacia MIC 8 μg/mL, E. coli MIC 32 μg/mL) where GE2270A is inactive (MIC >128 μg/mL) [1].

Antibacterial MIC
Cross-study
2 μg/mL (S. aureus)
Intermediate spectrum relative to kirromycin and GE2270A; supports screening panels.
Broth microdilution, ATCC 29213.
minimum inhibitory concentration antibacterial spectrum Gram-positive pathogens

Conformational Locking: Pulvomycin Stabilizes the Closed EF-Tu Conformation, Opposite to Kirromycin's Open-State Stabilization

Pulvomycin and kirromycin exert opposite effects on EF-Tu conformation. Using a rhodanese refolding assay as a functional readout of EF-Tu flexing, Kudlicki et al. demonstrated that kirromycin locks EF-Tu in the open conformation regardless of whether GTP or GDP is bound, whereas pulvomycin locks EF-Tu in the closed conformation [1]. Both antibiotics strongly inhibit EF-Tu-mediated rhodanese renaturation, reducing it to near spontaneous unassisted refolding levels, but through mechanistically distinct conformational trapping [1].

Conformational Lock
Head-to-head
Pulvomycin: closed / Kirromycin: open
Opposite trapping enables orthogonal EF-Tu dynamics studies.
Rhodanese renaturation assay, E. coli EF-Tu.
EF-Tu conformation protein dynamics chaperone activity

Unique STAT3 Inhibitory Activity: Pulvomycin's Anticancer Mechanism Absent in Other EF-Tu Inhibitors

Pulvomycin has been identified as a STAT3 signaling inhibitor with antiproliferative activity against multiple cancer cell lines (IC50 range 0.8–4.1 μM) [1]. In docetaxel-resistant triple-negative breast cancer (TNBC) cells, pulvomycin suppressed phosphorylated STAT3 (Y705), induced G0/G1 cell cycle arrest, and inhibited invasion and migration; in vivo combination with docetaxel significantly inhibited tumor growth in a xenograft model [1]. No comparable STAT3 inhibitory activity has been reported for kirromycin, GE2270A, or other elfamycin-class EF-Tu inhibitors [2].

STAT3 Pathway Activity
Reported
IC50 0.8–4.1 μM; suppresses p-STAT3 (Y705)
Supports STAT3-driven resistance research; not observed in kirromycin/GE2270A.
TNBC cell lines, 72 h treatment.
STAT3 inhibition anticancer activity drug resistance

Pulvomycin Best Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


EF-Tu Conformational Dynamics and Chaperone Function Studies

Pulvomycin's ability to lock EF-Tu in the closed conformation makes it an essential complement to kirromycin (open-conformation lock) for structural biologists and biochemists investigating EF-Tu domain movements, GTPase cycle regulation, and chaperone-like refolding activity. The rhodanese renaturation assay provides a quantitative framework for comparing the effects of these orthogonal conformational probes [Section 3, Evidence Item 4].

Antibacterial Drug Discovery: EF-Tu Targeted Screening and SAR

Pulvomycin's intermediate MIC profile (2 μg/mL against S. aureus, near the midpoint between kirromycin's >32 μg/mL and GE2270A's 0.25 μg/mL) and its activity against certain Gram-negative strains where GE2270A is inactive make it a valuable reference compound in antibacterial screening cascades. Its distinct binding site at the domain 1-2-3 junction offers a complementary pharmacophore for structure-activity relationship studies aimed at developing next-generation EF-Tu inhibitors [Section 3, Evidence Items 1, 2, 3].

STAT3-Driven Cancer Drug Resistance Research

Pulvomycin is uniquely positioned among EF-Tu inhibitors for cancer research due to its STAT3 pathway inhibition. With IC50 values of 0.8–4.1 μM against TNBC cell lines and demonstrated in vivo efficacy in combination with docetaxel, it serves as a tool compound for studying STAT3-mediated drug resistance and epithelial-mesenchymal transition. No other elfamycin offers this dual antibacterial–anticancer research capability [Section 3, Evidence Item 5].

Biochemical Competition and Binding Assay Design

Pulvomycin's >1:1 binding stoichiometry and its ability to displace pre-bound kirromycin (but not vice versa) enable sophisticated competition binding experimental designs. Researchers can exploit this asymmetric displacement behavior to probe EF-Tu binding site hierarchy, allosteric communication between domains, and the development of high-throughput screening assays for novel EF-Tu ligands [Section 3, Evidence Item 1].

Application
Selection Property
Validation Focus
EF-Tu Conformational Dynamics Studies
Closed-state locking probe
Chaperone function and domain movement assays
Antibacterial Screening & SAR
Intermediate MIC profile
Gram-negative activity and EF-Tu pharmacophore mapping
STAT3-Driven Drug Resistance Research
STAT3 pathway inhibition
Docetaxel-resistant TNBC model endpoints
Competition Binding Assay Design
Non-overlapping binding site
Displacement specificity and allostery
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